
2-Thiomethyl-2'-thiomorpholinomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiomethyl-2’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol It is known for its unique structure, which includes both a thiomethyl group and a thiomorpholinomethyl group attached to a benzophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomethyl-2’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone derivatives with thiomethyl and thiomorpholinomethyl reagents. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for cost-efficiency and scalability.
Types of Reactions:
Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The thiomorpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Thiomethyl-2’-thiomorpholinomethylbenzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Similar Compounds:
Benzophenone: Shares the benzophenone core but lacks the thiomethyl and thiomorpholinomethyl groups.
Thiomorpholine: Contains the thiomorpholine ring but lacks the benzophenone core.
Thiomethylbenzene: Contains the thiomethyl group but lacks the benzophenone core and thiomorpholinomethyl group.
Eigenschaften
Molekularformel |
C19H19NOS2 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-[2-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS2/c21-19(18-8-4-2-6-16(18)14-22)17-7-3-1-5-15(17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |
InChI-Schlüssel |
WLIPUVBFSBKPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



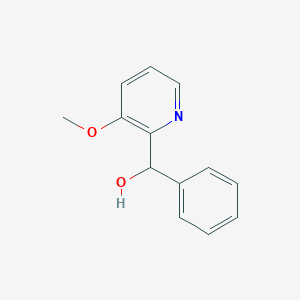

![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)


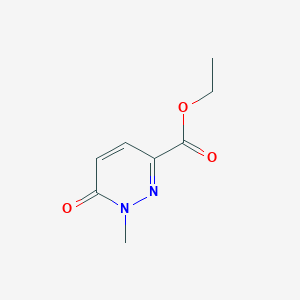
![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
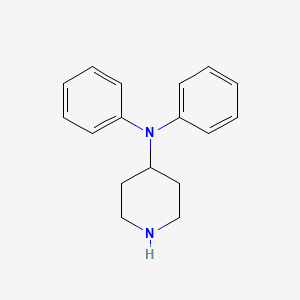
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
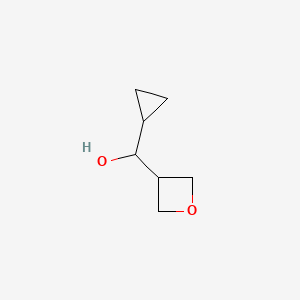

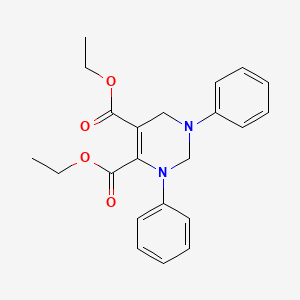
![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
